molecular formula C16H21N5OS B249470 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide

Katalognummer B249470
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: VBBCMFZUJXSXRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide, also known as BTA-CACH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA-CACH is a tetrazole-based compound that has shown promising results in preclinical studies as a potential treatment for various diseases.

Wirkmechanismus

The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to act on multiple targets. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. In preclinical studies, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is its relatively simple synthesis method, which makes it easy to produce on a large scale. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide. One direction is to optimize the synthesis method to improve the yield and purity of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide to better understand its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide and to identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide in humans.

Synthesemethoden

The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide involves the reaction of 1-benzyl-1H-tetrazol-5-thiol with N-cyclohexylacetyl chloride in the presence of a base. The reaction yields 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide as a white crystalline solid with a yield of up to 70%. The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also shown potential as a treatment for neurological disorders such as Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.

Eigenschaften

Produktname

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide

Molekularformel

C16H21N5OS

Molekulargewicht

331.4 g/mol

IUPAC-Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylacetamide

InChI

InChI=1S/C16H21N5OS/c22-15(17-14-9-5-2-6-10-14)12-23-16-18-19-20-21(16)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22)

InChI-Schlüssel

VBBCMFZUJXSXRN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2CC3=CC=CC=C3

Kanonische SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.